REACTION_SMILES
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[Br:1][c:2]1[s:3][c:4]([CH:7]=[O:8])[cH:5][n:6]1.[C:15](=[O:16])([O-:17])[O-:18].[CH3:9][c:10]1[n:11][cH:12][nH:13][cH:14]1.[K+:19].[K+:20].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25]>>[c:2]1(-[n:13]2[cH:12][n:11][c:10]([CH3:9])[cH:14]2)[s:3][c:4]([CH:7]=[O:8])[cH:5][n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cnc(Br)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c[nH]cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Cc1cn(-c2ncc(C=O)s2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |